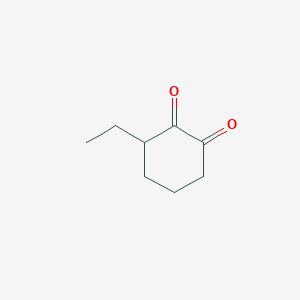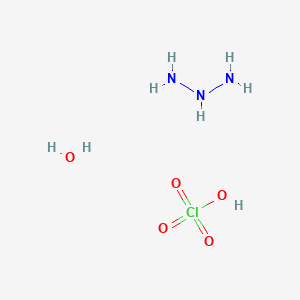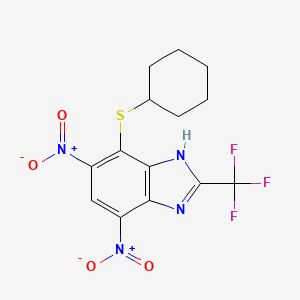
3-Ethylcyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylcyclohexane-1,2-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a six-membered ring with two ketone groups at the 1 and 2 positions and an ethyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylcyclohexane-1,2-dione can be achieved through various methods. One common approach involves the cycloaddition reaction, where ethene is added to 1,3-butadiene to form cyclohexene, which is then further functionalized to introduce the ketone groups and the ethyl substituent . Another method involves the use of simple reagents like dimethyl amino pyridine (DMAP) to bring about the rearrangement of enol esters to the final diketone molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . This setup ensures precise control over reaction conditions, leading to high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylcyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, triketone derivatives of cyclohexane-1,2-dione are known to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . This inhibition leads to the accumulation of tyrosine and its derivatives, affecting various metabolic pathways.
Comparison with Similar Compounds
3-Ethylcyclohexane-1,2-dione can be compared with other similar compounds such as:
Cyclohexane-1,3-dione: Lacks the ethyl substituent and has different reactivity and applications.
Cyclohexane-1,2-dione: Similar structure but without the ethyl group, leading to different chemical properties.
Cyclohexane-1,4-dione: Different positioning of the ketone groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
60386-56-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-ethylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H12O2/c1-2-6-4-3-5-7(9)8(6)10/h6H,2-5H2,1H3 |
InChI Key |
JZNBXVRETDUASL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)



![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)

![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)


![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

